Tetramycin B
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Overview
Description
Tetramycin B is a polyene antibiotic produced by the bacterium Streptomyces hygrospinosus var. beijingensis. It is part of a class of antifungal agents that act by binding to ergosterols in fungal membranes, disrupting their function and leading to cell death
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramycin B is typically produced through microbiological synthesis. The production involves the fermentation of Streptomyces hygrospinosus var. beijingensis under controlled conditions. The biosynthetic pathway includes the use of polyketide synthases (PKSs) which utilize acyl-CoA precursors such as acetate, propionate, and butyrate . The optimization of fermentation conditions, including the disruption of competing biosynthetic gene clusters and the overexpression of specific genes, has been shown to significantly increase the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The strain of Streptomyces is cultured in bioreactors where conditions such as temperature, pH, and nutrient supply are meticulously controlled to maximize yield. Genetic engineering techniques are often employed to enhance the production efficiency and to generate derivatives with improved pharmacological properties .
Chemical Reactions Analysis
Types of Reactions: Tetramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reductive amination with aromatic aldehydes and sodium cyanoborohydride, leading to the formation of N-benzyl derivatives .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions often involve halogenated compounds or other electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-benzyl derivatives, which have been shown to possess enhanced antifungal activity and reduced toxicity .
Scientific Research Applications
Mechanism of Action
Tetramycin B is part of the polyene antibiotic family, which includes other compounds such as amphotericin, nystatin, and pimaricin . Compared to these, this compound is unique in its specific binding affinity and its reduced toxicity profile. The structural differences, particularly in the macrolactone ring and the number of conjugated double bonds, contribute to its distinct pharmacological properties .
Comparison with Similar Compounds
Properties
Molecular Formula |
C35H53NO14 |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
(1R,3S,5R,6R,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,6,25-pentahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO14/c1-4-21-11-9-7-5-6-8-10-12-23(49-34-32(43)30(36)31(42)20(3)48-34)16-27-29(33(44)45)26(40)18-35(46,50-27)17-22(37)15-25(39)24(38)13-14-28(41)47-19(21)2/h5-14,19-27,29-32,34,37-40,42-43,46H,4,15-18,36H2,1-3H3,(H,44,45)/b7-5+,8-6+,11-9+,12-10+,14-13+/t19-,20-,21+,22+,23+,24-,25-,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
InChI Key |
ZWRUZDWTNUEYFO-ITKBNLRKSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](/C=C/C(=O)O[C@@H]1C)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(C=CC(=O)OC1C)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Origin of Product |
United States |
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